molecular formula C21H24BNO3 B13938440 7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13938440
M. Wt: 349.2 g/mol
InChI Key: LYJBNYVLWHDFQL-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative. Its structure features:

  • Indole core: A bicyclic aromatic system with a nitrogen atom at position 1.
  • Pinacol boronic ester: At C2, a stable boron-containing moiety widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

This compound is valuable in medicinal chemistry and materials science due to its dual functionality: the boronic ester enables cross-coupling, while the benzyloxy group can act as a protective or directing group.

Properties

Molecular Formula

C21H24BNO3

Molecular Weight

349.2 g/mol

IUPAC Name

7-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)18-13-16-11-8-12-17(19(16)23-18)24-14-15-9-6-5-7-10-15/h5-13,23H,14H2,1-4H3

InChI Key

LYJBNYVLWHDFQL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically follows a multi-step approach:

  • Step 1: Introduction of the benzyloxy group at the 7-position of indole.
  • Step 2: Installation of the boronate ester group at the 2-position of the indole ring.
  • Step 3: Purification and characterization of the final boronate ester product.

This strategy leverages selective functionalization reactions, including nucleophilic substitution for benzyloxy installation and borylation reactions for the boronate ester formation.

Preparation of the Benzyloxy Substituent on Indole

The benzyloxy group at the 7-position of the indole is introduced by an etherification reaction of the corresponding 7-hydroxyindole derivative with benzyl bromide under basic conditions.

Typical procedure:

  • The 7-hydroxyindole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
  • Sodium hydride (NaH) is used as a strong base to deprotonate the hydroxyl group under an inert atmosphere (nitrogen) at low temperature (ice-cold conditions).
  • Benzyl bromide is added slowly to the reaction mixture, allowing nucleophilic substitution to form the benzyloxy ether.
  • The reaction is stirred at room temperature for an extended period (e.g., 12 hours) to ensure completion.
  • The product is extracted with an organic solvent like dichloromethane, dried over sodium sulfate, and purified by column chromatography.

This method is adapted from procedures for similar benzyloxy-substituted pyridine derivatives and indoles, ensuring high regioselectivity and yield of the benzyloxy ether intermediate.

Installation of the Boronate Ester Group at the 2-Position

The key step for introducing the boronate ester at the 2-position of the indole involves the use of a borylation reagent such as bis(pinacolato)diboron or related boron sources.

Common approach:

  • Starting from the 7-(benzyloxy)indole, a directed lithiation or metalation at the 2-position is performed.
  • The lithiated intermediate is then reacted with bis(pinacolato)diboron or a related boron reagent to form the 2-boronate ester.
  • Alternatively, palladium-catalyzed borylation using a halogenated 7-(benzyloxy)indole precursor (e.g., 2-bromo-7-(benzyloxy)indole) with bis(pinacolato)diboron under Suzuki-Miyaura conditions can be employed.
  • Typical catalysts include palladium dibenzylideneacetone (Pd(dba)2) with ligands such as Xantphos.
  • The reaction is carried out in a biphasic solvent system, often cyclopentyl methyl ether (CPME) and water (4:1 ratio), with cesium carbonate as a base.
  • Heating at approximately 100-110 °C for 0.75 to 1 hour facilitates the borylation.

This method has been demonstrated to afford the desired 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole derivatives in good yields (up to 82%) with high purity after chromatographic purification.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Benzyloxy ether formation 7-Hydroxyindole, NaH (2 equiv), benzyl bromide (1 equiv), DMF, N2, 0 °C to RT, 12 h ~80-90 Purified by column chromatography; extraction with dichloromethane; inert atmosphere required
Borylation at 2-position 2-Bromo-7-(benzyloxy)indole, bis(pinacolato)diboron (1.05 equiv), Pd(dba)2 (0.025 equiv), Xantphos (0.05 equiv), Cs2CO3 (1 equiv), CPME:H2O (4:1), 106 °C, 0.75 h 78-82 Requires chromatographic purification; isolated as crystalline solid with melting point ~105 °C

Purification and Characterization

  • The crude reaction mixtures are typically absorbed on Celite or silica gel and purified by automated flash column chromatography using acidic alumina or silica as stationary phase.
  • Elution solvents often include mixtures of ethyl acetate, acetone, and hexanes in gradients tailored to the compound polarity.
  • Purified products are characterized by melting point determination, ^1H NMR, ^13C NMR, and sometimes ^11B NMR to confirm the boronate ester.
  • Yields reported are isolated and purified yields, accounting for residual solvents if applicable.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Key Reagents & Catalysts Conditions Yield (%) Product Description
1 Benzyloxy Ether Formation 7-Hydroxyindole NaH, benzyl bromide, DMF, N2 0 °C to RT, 12 h 80-90 7-(Benzyloxy)indole intermediate
2 Pd-Catalyzed Borylation 2-Bromo-7-(benzyloxy)indole Pd(dba)2, Xantphos, bis(pinacolato)diboron, Cs2CO3, CPME:H2O 106 °C, 0.75 h 78-82 7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.

    Substitution: The benzyloxy and boronate ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or palladium catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The boronate ester group can interact with biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Substituents (Position) CAS Number Molecular Weight Key Features Reference
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole B(pin) at C7 642494-37-9 243.12 Simplest analog; lacks benzyloxy group, used in cross-coupling reactions
5-Chloro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Cl at C5, CH₃ at C2, B(pin) at C7 919119-60-1 291.57 Electron-withdrawing Cl enhances stability; methyl improves lipophilicity
6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Br at C6, B(pin) at C2 EN300-12577993 302.17 Bromine allows further functionalization via substitution
7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole F at C7, B(pin) at C4 1394071-77-2 261.10 Fluorine alters electronic properties; positional isomerism affects reactivity
4-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-bis(trifluoromethyl)quinoline B(pin) at C5, benzyloxy at C4, CF₃ at C2/C7 N/A N/A Quinoline core with enhanced aromaticity; trifluoromethyl groups increase metabolic stability

Reactivity and Stability

  • Benzyloxy Group Impact : The benzyloxy group in the target compound introduces steric hindrance compared to unsubstituted analogs like 7-(pinB)-1H-indole . This may slow cross-coupling rates but improve selectivity in directed C–H functionalization.
  • Boronic Ester Position : Moving the B(pin) group from C2 (target compound) to C4 (e.g., 7-fluoro-4-B(pin)-indole ) or C7 (e.g., 7-B(pin)-indole ) alters electronic distribution, affecting conjugation and Suzuki-Miyaura coupling efficiency.
  • Electron-Withdrawing Substituents: Chloro (e.g., 5-Cl-2-CH₃-7-B(pin)-indole ) or trifluoromethyl groups (e.g., quinoline analog ) enhance oxidative stability but may reduce nucleophilicity in cross-couplings.

Key Research Findings

Positional Isomerism : The reactivity of indole boronic esters in cross-couplings is highly position-dependent. C2-substituted derivatives (e.g., target compound) exhibit higher yields than C4 or C5 isomers due to reduced steric clash .

Steric Effects : Bulky groups (e.g., benzyloxy in the target compound, trimethylsilyl in ) improve storage stability but require optimized coupling conditions (e.g., higher Pd loading or microwave activation) .

Biological Activity: Quinoline analogs with B(pin) and benzyloxy groups (e.g., ) show potent antibacterial activity, suggesting the target compound could be explored for similar applications.

Biological Activity

7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that incorporates a benzyloxy group and a dioxaborolane moiety, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of 7-(Benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be represented as follows:

C20H23BO4\text{C}_{20}\text{H}_{23}\text{B}\text{O}_{4}

Key properties include:

  • Molecular Weight : 338.21 g/mol
  • CAS Number : Not specifically listed but related compounds are noted in databases.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its effects on various cellular pathways and its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds containing boron, such as those with dioxaborolane groups, exhibit promising anticancer properties. Studies show that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis. For instance:

  • Mechanism : The dioxaborolane moiety may interact with kinase enzymes, disrupting their function and leading to reduced cancer cell proliferation.
  • Case Studies : In vitro studies demonstrated that similar compounds had IC50 values in the low micromolar range against various cancer cell lines (e.g., breast and lung cancer) .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinases are crucial for many cellular processes, including cell division and metabolism:

  • Selectivity : Preliminary data suggest that the compound may selectively inhibit certain receptor tyrosine kinases (RTKs), which are often overactive in cancer .
  • Research Findings : A study involving small molecule kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

CompoundBiological ActivityIC50 (µM)Target
Compound AAntiproliferative0.5EGFR
Compound BKinase Inhibition0.7PDGFR
Compound CApoptosis Induction1.0BRAF

Mechanistic Studies

Mechanistic studies have shown that the incorporation of boron into organic molecules can enhance their interaction with biological targets:

  • Binding Affinity : The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, which may explain its inhibitory effects on kinases .
  • Cellular Uptake : The benzyloxy group may facilitate cellular uptake due to its lipophilic nature, allowing for better bioavailability of the compound .

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